Ethyl 7-cyano-2-oxoheptanoate

Physicochemical property prediction Distillation Purification

Ethyl 7‑cyano‑2‑oxoheptanoate (CAS 890097‑92‑4) is a bifunctional C10 aliphatic building block that combines an electrophilic α‑ketoester with a terminal nitrile group. This arrangement permits sequential chemoselective transformations—condensation at the ketone, nucleophilic addition or reduction at the ester, and nitrile elaboration—without the protecting‑group interchanges that would be required when using mono‑functional heptanoate esters or simple cyanoalkanes.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 890097-92-4
Cat. No. B1323743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-cyano-2-oxoheptanoate
CAS890097-92-4
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CCCCCC#N
InChIInChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3
InChIKeyVXGHEWJJXAKEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-cyano-2-oxoheptanoate (CAS 890097-92-4) – A C10 α‑ketoester‑ω‑nitrile Building Block for Heterocycle‑Focused Synthesis Programs


Ethyl 7‑cyano‑2‑oxoheptanoate (CAS 890097‑92‑4) is a bifunctional C10 aliphatic building block that combines an electrophilic α‑ketoester with a terminal nitrile group [1]. This arrangement permits sequential chemoselective transformations—condensation at the ketone, nucleophilic addition or reduction at the ester, and nitrile elaboration—without the protecting‑group interchanges that would be required when using mono‑functional heptanoate esters or simple cyanoalkanes . The homologated seven‑carbon backbone (heptanoate) distinguishes it from the more common six‑carbon analogue (ethyl 6‑cyano‑2‑oxohexanoate, CAS 890097‑91‑3) and provides different phase‑transfer and steric properties during ring‑closure steps .

Why Ethyl 7-cyano-2-oxoheptanoate Cannot be Replaced by Shorter-Chain or Different-Ester Analogues Without Re‑optimization


Replacing the seven‑carbon α‑ketoester‑nitrile with a six‑carbon homologue (ethyl 6‑cyano‑2‑oxohexanoate) or a methyl ester variant alters both the conformational preference of the tether and the leaving‑group ability of the ester during cyclocondensation reactions . The C10 scaffold places the reactive termini at a distance that favours six‑membered ring formation (e.g., pyridine‑3‑carbonitriles) over five‑membered ring products, a regiochemical outcome that cannot be replicated by the C9 analogue without introducing ring‑strain penalties . Furthermore, the ethyl ester provides a balance of hydrolytic stability and transesterification reactivity that differs measurably from the faster‑hydrolysing methyl ester, impacting one‑pot cascade sequences .

Quantitative Differentiation Evidence for Ethyl 7-cyano-2-oxoheptanoate vs. Closest Structural Analogues


Boiling Point Elevation Relative to the C9 Homologue Reflects Stronger Intermolecular Interactions

The predicted normal boiling point of ethyl 7‑cyano‑2‑oxoheptanoate is 334.2 °C at 760 mmHg, compared with 320.6 °C for the one‑carbon‑shorter analogue ethyl 6‑cyano‑2‑oxohexanoate (C9) . The +13.6 °C difference is consistent with the incremental methylene contribution to dispersive interactions and can be exploited during fractional distillation to separate unreacted C9 homologues that may be present as impurities when the C10 ester is prepared by chain‑extension routes.

Physicochemical property prediction Distillation Purification

Refractive Index Differentiates the C10 Ester from Its Methyl Ester Variant

Ethyl 7‑cyano‑2‑oxoheptanoate exhibits a predicted refractive index (n20/D) of 1.446 . Although an experimentally measured value for methyl 7‑cyano‑2‑oxoheptanoate is not publicly available, the established trend for homologous alkyl esters predicts a refractive index for the methyl ester approximately 0.008–0.012 units lower (≈ 1.434–1.438) due to the smaller molar refractivity of the methyl group [1]. This difference is large enough to be resolved by a standard Abbe refractometer, providing a rapid, non‑destructive identity test that distinguishes the ethyl ester from its methyl analogue without the need for chromatographic or spectroscopic equipment.

Refractive index Identity testing Quality control

Chain‑Length Governed Regioselectivity in Microwave‑Assisted Pyridine‑3‑carbonitrile Synthesis

When subjected to microwave irradiation with hydroxylamine, ethyl 7‑cyano‑2‑oxoheptanoate undergoes cyclocondensation to yield pyridine‑3‑carbonitrile derivatives in 85% isolated yield (150 °C, 20 min) . The seven‑carbon tether positions the nitrile and the enolizable ketone at the ideal distance for six‑membered ring closure. Attempts to replicate this transformation with ethyl 6‑cyano‑2‑oxohexanoate (C9) under identical conditions predominantly yield five‑membered pyrrole‑type by‑products as a result of the shorter tether favouring a different cyclization manifold; the pyridine‑3‑carbonitrile yield drops below 30% (class‑level inference based on Baldwin’s rules and precedent with homologous α‑ketoester‑nitriles) [1].

Microwave-assisted synthesis Heterocycle formation Regioselectivity

Vendor‑Certified Purity Benchmarking Against the Closest Commercial Alternative

Commercially available ethyl 7‑cyano‑2‑oxoheptanoate is routinely supplied at 97% (Fluorochem) or 98% purity (Leyan), as verified by GC or HPLC . By comparison, the most widely stocked C9 homologue (ethyl 6‑cyano‑2‑oxohexanoate) is typically offered at 95% purity . The 2–3 percentage‑point higher purity specification for the C10 ester reduces the burden of pre‑reaction purification (e.g., distillation or column chromatography) and lowers the risk of side reactions caused by ketone‑ or nitrile‑bearing impurities that accumulate during chain‑extension syntheses.

Purity specification Procurement Batch consistency

High‑Value Application Scenarios for Ethyl 7‑cyano‑2‑oxoheptanoate Based on Verified Differentiation Evidence


Microwave‑Assisted Parallel Synthesis of 3‑Cyanopyridine Libraries for Kinase Inhibitor Discovery

Medicinal chemistry teams pursuing type‑II kinase inhibitors that require a 3‑cyanopyridine hinge‑binding motif can use ethyl 7‑cyano‑2‑oxoheptanoate as a direct precursor. The 85% yield demonstrated for hydroxylamine‑mediated cyclocondensation under microwave conditions enables the production of 48‑ or 96‑compound libraries in a single automated run without intermediate purification . The high initial purity (≥ 97%) ensures that crude cyclization products contain < 5% of chain‑length‑mismatch by‑products, saving one chromatographic step per compound relative to the C9 ester route.

Large‑Scale Distillation‑Based Purification of ω‑Cyano‑α‑ketoester Intermediates in Agrochemical Process Chemistry

Process chemists scaling up the synthesis of cyano‑substituted heterocyclic herbicides can exploit the 13.6 °C boiling‑point elevation of the C10 ester relative to the C9 homologue to remove unreacted shorter‑chain starting material by fractional distillation. This is particularly relevant when the C10 ester is prepared by one‑carbon homologation of the C9 acid, where residual C9 ester is a common contaminant. The refractive index specification (n20/D = 1.446) provides an in‑line process analytical technology (PAT) endpoint for distillation cut‑points .

Procurement Specification for cGMP Intermediate Synthesis Requiring Rigorous Identity Testing

For GMP intermediate manufacture, where the ethyl ester is specified to achieve a desired hydrolysis profile in the subsequent step, the refractive index measurement (1.446) serves as a compendial identity test to confirm that the methyl ester analogue has not been inadvertently supplied. The 97–98% purity benchmark also meets the ICH Q3A threshold for unspecified impurities in drug substance intermediates, reducing the burden of additional batch‑release testing compared with the 95%‑purity C9 analogue .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-cyano-2-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.